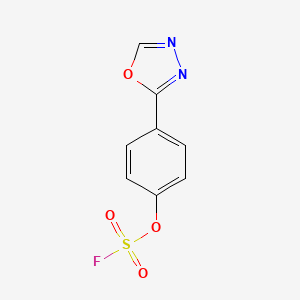

2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-fluorosulfonyloxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O4S/c9-16(12,13)15-7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKQWKDHSGLHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluorosulfonyloxybenzoic Acid

The precursor 4-fluorosulfonyloxybenzoic acid is synthesized via sequential sulfonation and fluorination of 4-hydroxybenzoic acid.

- Methyl Ester Protection : 4-Hydroxybenzoic acid is treated with methanol and sulfuric acid to form methyl 4-hydroxybenzoate, shielding the carboxylic acid during subsequent reactions.

- Sulfonation : The protected phenol reacts with chlorosulfonic acid at 0–5°C to yield methyl 4-chlorosulfonyloxybenzoate. This intermediate is isolated via ice-water quenching and recrystallization.

- Fluorination : The chlorosulfonyl group is substituted with fluoride using potassium fluoride in anhydrous acetonitrile under reflux (80°C, 6 h).

- Ester Deprotection : The methyl ester is hydrolyzed with aqueous sodium hydroxide (2 M, 70°C, 2 h) and acidified to isolate 4-fluorosulfonyloxybenzoic acid.

Hydrazide Formation

The carboxylic acid is converted to its hydrazide derivative:

- Acid Chloride Synthesis : 4-Fluorosulfonyloxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to form 4-fluorosulfonyloxybenzoyl chloride.

- Hydrazination : The acid chloride is treated with hydrazine hydrate in dry tetrahydrofuran (0°C, 2 h) to precipitate 4-fluorosulfonyloxybenzohydrazide.

Oxadiazole Cyclization

The hydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃):

- Conditions : Reflux (100°C, 3 h) in excess POCl₃.

- Mechanism : POCl₃ facilitates intramolecular dehydration, forming the 1,3,4-oxadiazole ring via intermediate A (Fig. 1).

- Workup : The reaction mixture is poured into ice water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The product is purified via silica gel chromatography.

One-Pot Synthesis via Diacylhydrazide Intermediate

Diacylhydrazide Preparation

A one-pot approach avoids isolating intermediates:

Cyclization with Triflic Anhydride

Triflic anhydride (Tf₂O) promotes rapid cyclization:

- Conditions : Tf₂O (1.2 eq) in dichloromethane (0°C, 30 min).

- Advantage : Mild conditions prevent decomposition of the fluorosulfonyl group.

Post-Synthetic Modification of 2-(4-Hydroxyphenyl)-1,3,4-Oxadiazole

Oxadiazole Core Synthesis

2-(4-Hydroxyphenyl)-1,3,4-oxadiazole is prepared via POCl₃-mediated cyclization of 4-hydroxybenzohydrazide.

Fluorosulfonylation

The phenolic hydroxyl group is converted to fluorosulfonyloxy:

- Sulfonation : Sulfur trioxide (SO₃) in pyridine (0°C, 1 h) yields the sulfonic acid intermediate.

- Fluorination : Sulfuryl fluoride (SO₂F₂) gas is bubbled through the solution (25°C, 12 h) to introduce the -OSO₂F group.

Yield : 40–50% (lower due to side reactions).

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Role of Cyclizing Agents

Phosphorus oxychloride acts as both a Lewis acid and dehydrating agent, polarizing the carbonyl group and facilitating nucleophilic attack by the hydrazide nitrogen. Triflic anhydride, in contrast, generates a reactive triflate intermediate, accelerating cyclization at lower temperatures.

Electronic Effects of the Fluorosulfonyloxy Group

The strong electron-withdrawing nature of the -OSO₂F group enhances electrophilicity at the carbonyl carbon, promoting cyclization kinetics. However, it may also destabilize intermediates, necessitating careful temperature control.

Challenges and Optimization Strategies

- Fluorosulfonyl Group Stability : The -OSO₂F moiety is prone to hydrolysis. Reactions must be conducted under anhydrous conditions with inert atmospheres.

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:2) effectively separates the product from POCl₃ byproducts.

- Scale-Up : Continuous flow systems improve safety and yield for large-scale POCl₃ reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

Cycloaddition: The 1,3,4-oxadiazole ring can undergo cycloaddition reactions with various dienophiles, expanding its utility in synthetic chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The fluorosulfonyloxy group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as bioconjugation and drug development . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (-NO₂, -Cl, -SO₂R) at C2/C5 exhibit enhanced activity due to increased electrophilicity and membrane permeability. The fluorosulfonyloxy group in the target compound is expected to follow this trend.

- Fluorine Substitution : Fluorine at the phenyl ring (e.g., compound 106) improves lipophilicity and metabolic stability, which may extend to the fluorosulfonyloxy group .

- Sulfone/Sulfonate Moieties : Sulfone-containing derivatives (e.g., ) show potent antibacterial and antifungal activities, suggesting the fluorosulfonyloxy group could confer similar benefits.

Anticancer Activity

1,3,4-oxadiazoles with EWGs demonstrate significant cytotoxicity:

- Mechanism : Tubulin polymerization inhibition (e.g., zibotentan) or apoptosis induction via cell cycle arrest (e.g., compound 8c) .

- Potency: Derivatives with -NO₂ or -Cl substituents (e.g., compound 8c) show IC₅₀ values <0.2 mg/mL, surpassing reference drugs like erlotinib .

- Hypothesis: The fluorosulfonyloxy group’s strong EWG nature may enhance DNA intercalation or enzyme inhibition, but its bulkiness could reduce bioavailability compared to smaller substituents (-Cl, -NO₂).

Antimicrobial Activity

Sulfone/sulfonamide derivatives exhibit broad-spectrum activity:

- Bacterial Targets: Phenoxymethyl substituents (e.g., 5I-1 in ) improve structural flexibility, enhancing binding to bacterial receptors. The fluorosulfonyloxy group may similarly optimize ligand-receptor interactions .

- Antifungal Activity : 2-(methylsulfonyl)-1,3,4-oxadiazoles inhibit Fusarium oxysporum with EC₅₀ = 29.89 µg/mL, outperforming hymexazol . The fluorosulfonyloxy group’s electronegativity may further enhance antifungal potency.

CNS Activity

C2/C5 EWGs are critical for CNS depressant effects:

- Neurobehavioral Effects: Compounds XIV and XV () lack neurotoxicity despite strong activity, likely due to balanced hydrophobicity from -Cl and -NO₂ groups. The fluorosulfonyloxy group’s polarity may reduce blood-brain barrier penetration unless optimized .

Biological Activity

The compound 2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is part of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The oxadiazole ring is known for its ability to form stable interactions with biological targets due to its electron-withdrawing properties. The presence of a fluorosulfonyloxy group enhances its reactivity and potential selectivity towards various biological pathways.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various substituted 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values in the low micromolar range . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | SF-295 | 10 |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | PC-3 | 10 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented. Compounds with similar structures have shown efficacy against a variety of pathogens. For example, certain derivatives demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| 2-(5-bromophenyl)-1,3,4-oxadiazole | Pseudomonas aeruginosa | <100 |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, compounds in this class have demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like Diclofenac .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : Similar derivatives have been reported to induce programmed cell death in cancer cells through various pathways.

- Antioxidant Activity : Some studies suggest that oxadiazoles can scavenge free radicals and reduce oxidative stress within cells .

Case Studies

Several case studies have demonstrated the effectiveness of oxadiazole derivatives:

- Study on Anticancer Properties : A recent study synthesized a series of 1,3,4-oxadiazoles and assessed their cytotoxicity against various cancer cell lines. One derivative showed an IC50 value comparable to established chemotherapeutics .

- Antimicrobial Efficacy : A series of compounds were tested against clinical isolates of bacteria and fungi. Results indicated that certain oxadiazole derivatives exhibited potent antimicrobial activity that warrants further investigation for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.